molecular formula C8H7BrN4O B8475976 N-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide

N-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide

Cat. No. B8475976
M. Wt: 255.07 g/mol
InChI Key: FOLUAZVPAYIBKB-UHFFFAOYSA-N
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Patent
US08865699B2

Procedure details

To a solution of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (3) (7.10 g, 33.3 mmol) in dry acetonitrile (150 mL) at 5° C. was added triethylamine (11.6 mL, 83.3 mmol) followed by acetyl chloride (2.35 mL 83.3 mmol). The reaction mixture was then allowed to warm to room temperature (20° C.) and stirred until all starting material was consumed (if required, further triethylamine (4.64 mL, 33.3 mmol) and acetyl chloride (33.3 mmol) were added to ensure complete reaction). After this time the solvent was removed in vacuo and to the resultant residue was added 7 N (Methanolic ammonia solution (50 mL)). The reaction mixture was stirred at room temperature (20° C.) to hydrolyze any bis-acylated material. After 16 h evaporation in vacuo and trituration from diethyl ether (50 mL) afforded the title compound which was collected by filtration, washed with water (2×50 mL), acetone (50 mL) and diethyl ether (50 mL) and then dried in vacuo.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step Two
Quantity
4.64 mL
Type
reactant
Reaction Step Three
Quantity
33.3 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([N:8]=[C:9]([NH2:11])[N:10]=2)[CH:7]=1.C(N(CC)CC)C.[C:19](Cl)(=[O:21])[CH3:20]>C(#N)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([N:8]=[C:9]([NH:11][C:19](=[O:21])[CH3:20])[N:10]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
BrC=1C=CC=2N(C1)N=C(N2)N
Name
Quantity
11.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.35 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
4.64 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
33.3 mmol
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred until all starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
After this time the solvent was removed in vacuo and to the resultant residue
ADDITION
Type
ADDITION
Details
was added 7 N (Methanolic ammonia solution (50 mL))
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature (20° C.)
CUSTOM
Type
CUSTOM
Details
After 16 h evaporation in vacuo and trituration from diethyl ether (50 mL)
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)N=C(N2)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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